molecular formula C10H5Cl2NOS2 B7764917 (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7764917
M. Wt: 290.2 g/mol
InChI Key: JMNPBVGLEZGPIF-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolone ring substituted with a dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolone ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the dichlorobenzylidene group can yield the corresponding benzyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one exerts its effects is largely dependent on its interaction with biological targets. The dichlorobenzylidene group may interact with cellular proteins or enzymes, potentially inhibiting their function. The thiazolone ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • 2-(2,3-dichlorobenzylidene)hydrazinecarboxylate
  • N’-(2,3-dichlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both sulfur and chlorine atoms

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

(5Z)-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNPBVGLEZGPIF-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.